molecular formula C13H19NO2 B1339770 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS No. 92197-36-9

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1339770
CAS No.: 92197-36-9
M. Wt: 221.29 g/mol
InChI Key: YBYAVGXEXYQIPB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-Benzyl-4-piperidone using sodium borohydride (NaBH4) in methanol, followed by the addition of formaldehyde to introduce the hydroxymethyl group . Another approach includes the use of catalytic hydrogenation of 1-Benzyl-4-piperidone in the presence of a palladium catalyst . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 1-Benzyl-4-piperidinol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can bind to muscarinic acetylcholine receptors, acting as an antagonist, and to beta-2 adrenoceptors, acting as an agonist . These interactions are mediated through the compound’s ability to fit into the receptor binding sites, thereby modulating their activity.

Comparison with Similar Compounds

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzyl and hydroxymethyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAVGXEXYQIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554510
Record name 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92197-36-9
Record name 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml water and 10 ml perchloric acid were added to 100 ml solution of 6.8 g of this 6-benzyl-1-oxo-6-azaspiro[2.5]octane in tetrahydrofuran, and the mixture was stirred at room temperature for 7 hr. The mixture was ice-cooled, and aqueous sodium carbonate was added thereto to adjust the pH thereof to 7, and then the mixture was evaporated. Ethyl acetate was added to the residue, and the insoluble mattters were removed by filtration. The filtrate was evaporated, and then purified by silica gel column chromatography to give 4 g of 1-benzyl-4-(hydroxymethyl)-4-piperidinol.
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100 mL
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10 mL
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[Compound]
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solution
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100 mL
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reactant
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Name
6-benzyl-1-oxo-6-azaspiro[2.5]octane
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6.8 g
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reactant
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Synthesis routes and methods II

Procedure details

85% potassium hydroxide (40.6 g) was dissolved in water (615 mL) and mixed with dioxane (103 mL). A dioxane solution (103 mL) of the compound (25.0 g) obtained in Step 1 was added dropwise to the mixture at 90° C. over 60 minutes under nitrogen atmosphere and stirred at the same temperature for 20 minutes. With cooling the reaction solution with ice-water, the pH of the solution was adjusted to 9 with concentrated hydrochloric acid, the mixture was saturated with salt, and extracted with ethyl acetate. The organic layer was combined and dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was crystallized from hexane:ether and collected by filtration to obtain the titled compound (24.6 g) as crystals.
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
615 mL
Type
solvent
Reaction Step One
Quantity
103 mL
Type
reactant
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Quantity
103 mL
Type
reactant
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Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
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1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
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